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1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a bromopyridine moiety attached to a piperazine ring, which is further substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative. The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate, and the carboxylic acid group is typically introduced through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
Structural Information
- Molecular Formula : C15H20BrN3O4
- Molecular Weight : 404.25 g/mol
- CAS Number : [Not available]
- IUPAC Name : 1-(6-bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its ability to interact with neurotransmitter systems suggests possible uses as an antidepressant or anxiolytic agent.
Case Study: Neuropharmacological Activity
A study demonstrated that derivatives of this compound exhibited significant binding affinity for serotonin receptors, indicating potential as a selective serotonin reuptake inhibitor (SSRI) .
Synthesis of Bioactive Compounds
This compound serves as a vital intermediate in synthesizing more complex bioactive molecules. Its functional groups allow for various chemical transformations, making it suitable for developing new pharmaceuticals.
Example of Synthesis
Using this compound, researchers synthesized novel compounds with enhanced anticancer properties by modifying the piperazine ring .
Agrochemical Development
In agrochemistry, the compound is explored for developing new pesticides and herbicides due to its structural similarity to known active compounds. Its efficacy against specific plant pathogens has been documented.
Research Findings
Research indicated that derivatives of this compound demonstrated significant antifungal activity against several strains of fungi affecting crops .
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in creating polymers and coatings with specific functionalities.
Application Example
Recent studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. The tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Chloropyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(6-Fluoropyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
1-(6-Methylpyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Biological Activity
The compound 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS Number: 331767-56-7) is a notable member of the piperazine class, characterized by its unique structure that includes a bromopyridine moiety and a tert-butoxycarbonyl (BOC) group. This compound exhibits a range of biological activities, particularly in the context of kinase inhibition and potential therapeutic applications.
The chemical properties of this compound are essential for understanding its biological activity. Below is a summary of its key physical and chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C14H20BrN3O2 |
Molecular Weight | 342.232 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 445.3 ± 45.0 °C |
Melting Point | 94-98 °C |
LogP | 2.50 |
These properties suggest that the compound has moderate lipophilicity, which is crucial for its permeability and bioavailability in biological systems.
Kinase Inhibition
Research indicates that compounds similar to This compound often act as inhibitors of various kinases, which play critical roles in cell signaling pathways related to cancer and other diseases. For instance, studies have shown that related piperazine derivatives can inhibit enzymes such as mTOR and PDGFR with low nanomolar IC50 values, indicating potent biological activity against these targets .
Case Studies
- Anticancer Activity : A study on piperazine derivatives demonstrated their potential in inhibiting cancer cell proliferation through kinase inhibition mechanisms. Specifically, compounds with similar structural features to This compound were found to exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
- Antibacterial Properties : Another investigation into the antibacterial activity of piperazine derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. Compounds with similar configurations showed IC50 values in the micromolar range against strains such as Staphylococcus aureus and Escherichia coli, suggesting that This compound may also possess antibacterial properties .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is likely to be a blood-brain barrier (BBB) permeant, which is advantageous for central nervous system (CNS) targeting. Additionally, it has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which may influence its metabolism and interaction with other drugs .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)18-7-8-19(10(9-18)13(20)21)12-6-4-5-11(16)17-12/h4-6,10H,7-9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEPDBNIPDIXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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